molecular formula C25H34O8 B1514435 (17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid CAS No. 827019-67-0

(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid

Cat. No.: B1514435
CAS No.: 827019-67-0
M. Wt: 462.5 g/mol
InChI Key: WTOYIEKXMIILRQ-RWUBDERLSA-N
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Description

(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: 17-Ketosteroid glucuronide (17-KSG) and is a metabolite produced in the liver and excreted in urine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for this compound typically involve the modification of androstane derivatives. The process may include steps such as oxidation, reduction, and glycosylation reactions under controlled conditions to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, which requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of double or triple bonds.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in research or industrial applications.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.

  • Biology: Studied for its role in metabolic pathways and its effects on biological systems.

  • Medicine: Investigated for potential therapeutic uses, such as in the treatment of hormonal disorders or as a biomarker for certain diseases.

  • Industry: Employed in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, influencing various biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: can be compared with other similar steroid compounds, such as:

  • Testosterone glucuronide

  • Estradiol glucuronide

  • Cortisol glucuronide

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of each compound.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h7,9,11,14-21,23,27-29H,3-6,8,10H2,1-2H3,(H,30,31)/t14-,15-,16-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYIEKXMIILRQ-RWUBDERLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747210
Record name (17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827019-67-0
Record name (17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
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(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
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(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
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(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 5
(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 6
(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid

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